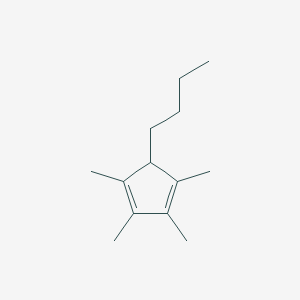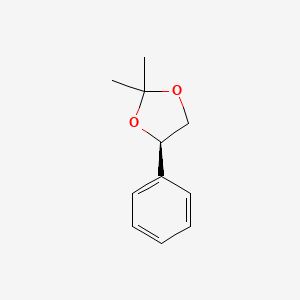
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes often use molecular sieves or orthoesters to effectively remove water and drive the reaction to completion. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and MCPBA.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or MCPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
科学的研究の応用
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
作用機序
The mechanism of action of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it acts as a protecting group, preventing unwanted side reactions. The pathways involved include acetalization and deprotection under acidic conditions .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and in polymer production.
Uniqueness
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is unique due to its specific structural configuration, which provides enhanced stability and selectivity in chemical reactions. Its ability to form stable cyclic structures makes it a valuable compound in protecting carbonyl groups during synthesis .
特性
CAS番号 |
147441-61-0 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(4R)-2,2-dimethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChIキー |
SFDXYHMRHIVYET-JTQLQIEISA-N |
異性体SMILES |
CC1(OC[C@H](O1)C2=CC=CC=C2)C |
正規SMILES |
CC1(OCC(O1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



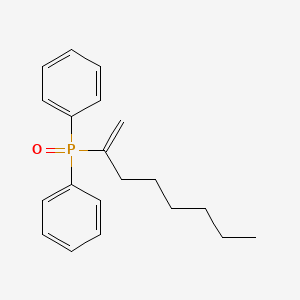
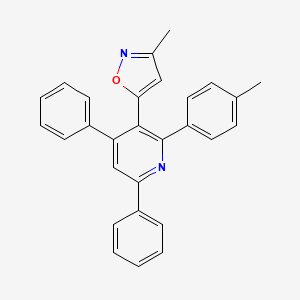
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

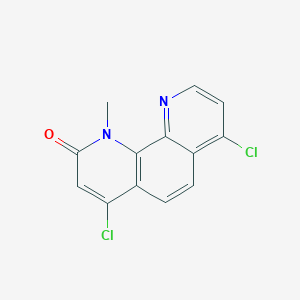
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
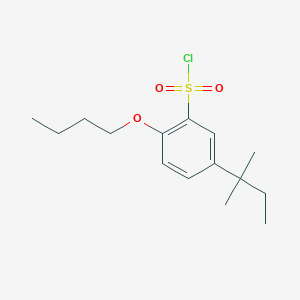
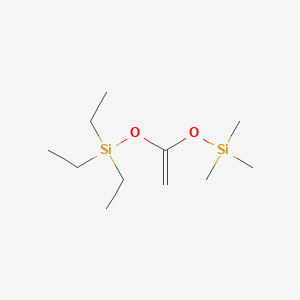
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
